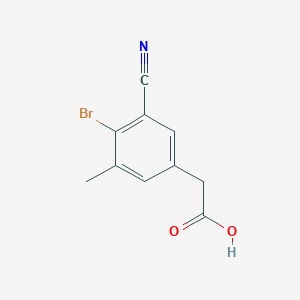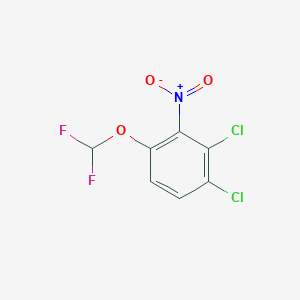
1,2-Dichloro-4-difluoromethoxy-3-nitrobenzene
Vue d'ensemble
Description
1,2-Dichloro-4-difluoromethoxy-3-nitrobenzene: is an organic compound characterized by the presence of chlorine, fluorine, and nitro functional groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dichloro-4-difluoromethoxy-3-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a difluoromethoxy-substituted benzene derivative, followed by nitration to introduce the nitro group. The reaction conditions often require the use of strong acids and oxidizing agents to achieve the desired substitutions and functional group transformations.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and nitration processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dichloro-4-difluoromethoxy-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: 1,2-Dichloro-4-difluoromethoxy-3-nitrobenzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of halogenated and nitro-substituted benzene derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2-Dichloro-4-difluoromethoxy-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine and fluorine atoms can engage in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparaison Avec Des Composés Similaires
- 1,2-Dichloro-4-difluoromethoxy-3-methoxybenzene
- 1,2-Dichloro-4-difluoromethoxy-3-methylbenzene
- 1,2-Dichloro-4-difluoromethoxy-3-aminobenzene
Comparison: 1,2-Dichloro-4-difluoromethoxy-3-nitrobenzene is unique due to the presence of both nitro and difluoromethoxy groups, which impart distinct chemical properties and reactivity. Compared to its analogs, the nitro group enhances its potential for redox reactions and biological activity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
1,2-dichloro-4-(difluoromethoxy)-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F2NO3/c8-3-1-2-4(15-7(10)11)6(5(3)9)12(13)14/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCVVJHGUVRPHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)[N+](=O)[O-])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



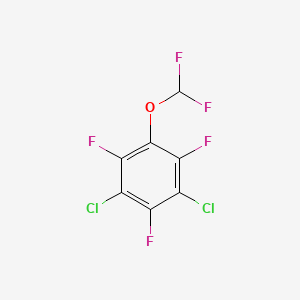
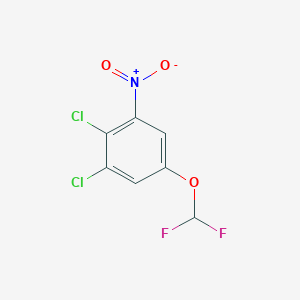
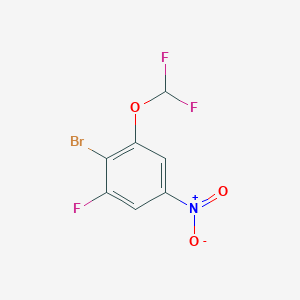
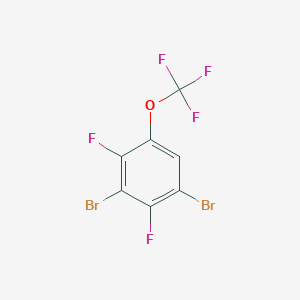
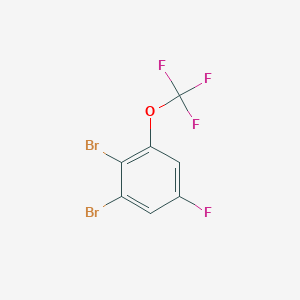
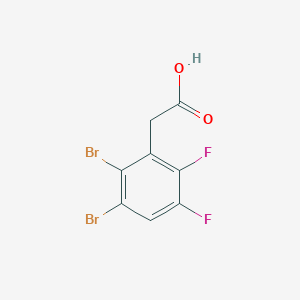
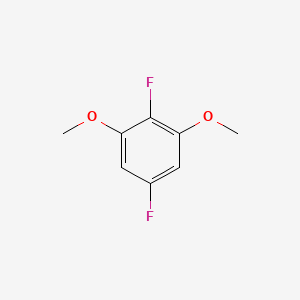
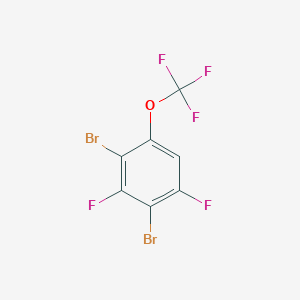
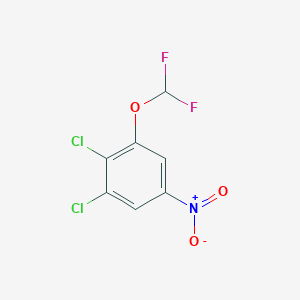
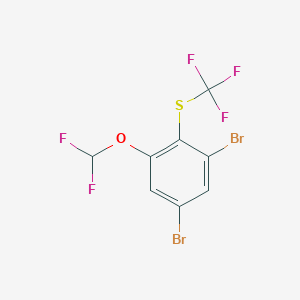
![4-Chloro-5-fluoro-1H-benzo[d]imidazole](/img/structure/B1410387.png)
